molecular formula C15H17NO4 B13887217 1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid

1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid

Katalognummer: B13887217
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: XYNVUQWRAQMGQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a methoxy group and a carboxylic acid group attached to an indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Wirkmechanismus

The mechanism of action of 1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Methoxy-5-oxopentyl)indole-2-carboxylic acid is unique due to the presence of both the methoxy and pentyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

1-(5-methoxy-5-oxopentyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-20-14(17)8-4-5-9-16-12-7-3-2-6-11(12)10-13(16)15(18)19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,18,19)

InChI-Schlüssel

XYNVUQWRAQMGQT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCN1C2=CC=CC=C2C=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.